tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the azetidine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine: Its structural features may contribute to the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
Comparison: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is unique due to the position of the azetidine ring and the specific functional groups attached to it. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct entity in chemical and biological research .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13) |
InChI Key |
HVKBVLCSBOPKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC1 |
Origin of Product |
United States |
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